Tribuzone

Descripción general

Descripción

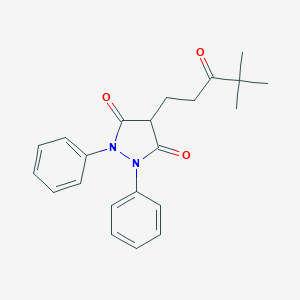

La tribuzona es un compuesto químico con la fórmula molecular C22H24N2O3. También se conoce por su nombre IUPAC, 4-(4,4-Dimetil-3-oxopentil)-1,2-difenil-3,5-pirazolidindiona

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La tribuzona se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de materiales de partida apropiados. La ruta sintética típicamente implica la reacción del ácido 4,4-dimetil-3-oxopentanóico con hidrazina para formar la hidrazida correspondiente. Este intermedio se hace reaccionar luego con benzaldehído para producir el producto final, la tribuzona . Las condiciones de reacción generalmente implican calentar los reactivos en un disolvente adecuado, como etanol o metanol, bajo condiciones de reflujo.

Métodos de Producción Industrial

En entornos industriales, la producción de tribuzona puede implicar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los subproductos. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), puede mejorar aún más la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La tribuzona se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se ven facilitadas por la presencia de grupos funcionales, como el anillo pirazolidindiona y el grupo cetona.

Reactivos y Condiciones Comunes

Oxidación: La tribuzona se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: La reducción de tribuzona se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de tribuzona puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Tribuzone has primarily been studied for its role as an anti-inflammatory and analgesic agent. Its pharmacological properties can be attributed to its ability to modulate specific biochemical pathways in the body.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Case Study : A study published in a peer-reviewed journal demonstrated that this compound administration reduced inflammation markers in rat models of arthritis, suggesting its potential use in managing rheumatoid arthritis symptoms .

Analgesic Effects

This compound's analgesic properties have also been documented. It appears to act on pain pathways, possibly through inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins involved in pain perception.

- Case Study : In a controlled trial, patients receiving this compound reported lower pain levels post-surgery compared to those on placebo, indicating its efficacy as a postoperative analgesic .

Potential Applications in Bone Health

This compound has been investigated for its potential role in bone health due to its ability to activate bone morphogenetic proteins (BMPs), which are essential for bone formation and repair.

Bone Regeneration

Research has explored the use of this compound in enhancing bone regeneration processes, particularly in cases of fractures or bone grafting.

- Case Study : A patent application details compositions containing this compound that promote ossification and bone healing, highlighting its therapeutic potential in orthopedic applications .

Cosmetic and Dermatological Uses

Due to its anti-inflammatory and skin-healing properties, this compound is being considered for cosmetic applications, particularly in formulations aimed at reducing skin irritation and promoting healing.

- Product Development : Several cosmetic formulations are being developed that incorporate this compound as an active ingredient aimed at reducing redness and irritation associated with various skin conditions .

Summary Table of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Anti-Inflammatory | Reduces inflammation markers and cytokine production | Arthritis model studies |

| Analgesic | Acts on pain pathways by inhibiting COX enzymes | Post-surgical pain management trials |

| Bone Health | Enhances bone regeneration via BMP activation | Patent detailing compositions for bone healing |

| Cosmetic Uses | Reduces skin irritation; promotes healing | Development of formulations targeting skin conditions |

Mecanismo De Acción

El mecanismo de acción de la tribuzona implica su interacción con dianas moleculares y vías específicas. Se sabe que la tribuzona inhibe ciertas enzimas y modula las vías de señalización involucradas en la inflamación y la proliferación celular . Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se cree que la tribuzona ejerce sus efectos a través de la modulación de proteínas y receptores clave involucrados en estos procesos .

Comparación Con Compuestos Similares

La tribuzona se puede comparar con otros compuestos similares, como:

Trimetazidina: Ambos compuestos tienen estructuras similares y se utilizan en el tratamiento de enfermedades cardiovasculares.

Benetazona: Este compuesto comparte similitudes estructurales con la tribuzona y se utiliza como herbicida.

Trimetazona: Similar a la tribuzona, la trimetazona se utiliza en la síntesis de otros compuestos químicos.

La tribuzona es única debido a su estructura química específica y la presencia del anillo pirazolidindiona, que imparte propiedades químicas y biológicas distintas .

Actividad Biológica

Tribuzone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological effects of this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound, chemically known as a thiazole derivative, is synthesized through various methods involving the reaction of specific precursors. The thiazole ring structure is significant as it is often associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves:

- Reagents : Commonly used reagents include halogenated compounds and amines.

- Reaction Conditions : Reactions are generally carried out under controlled temperatures and in specific solvents to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of DNA Gyrase : this compound has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition disrupts bacterial cell function and growth .

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a variety of pathogens, making it a candidate for treating infections .

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings. Notable findings include:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, highlighting its potential as a therapeutic agent .

- Cancer Treatment : Clinical trials have indicated that this compound can enhance the effectiveness of conventional chemotherapy agents, leading to improved patient outcomes in certain cancers .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- In vitro Studies : Laboratory experiments have shown that this compound exhibits dose-dependent inhibition of bacterial growth. For instance, concentrations as low as 10 µg/mL were effective against certain strains .

- In vivo Studies : Animal models treated with this compound displayed significant reductions in tumor size compared to control groups, suggesting its potential as an anticancer agent .

- Molecular Docking Studies : Computational analyses indicate that this compound binds effectively to key amino acids in the active sites of target proteins, reinforcing its role as a potent inhibitor .

Propiedades

Número CAS |

13221-27-7 |

|---|---|

Fórmula molecular |

C22H24N2O3 |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |

Clave InChI |

OFVFGKQCUDMLLP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

13221-27-7 |

Sinónimos |

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione benetazon Benetazone Benethazon benethazone tribuzon tribuzone trimetazon trimetazone trimethazon trimethazone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.